molecular formula C13H18N6O4 B3035257 ((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 30685-38-2

((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B3035257
CAS No.: 30685-38-2
M. Wt: 322.32 g/mol
InChI Key: GHTKDSBSFMMOKE-IOSLPCCCSA-N
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Description

This compound is a nucleoside analog characterized by a tetrahydrofuro[3,4-d][1,3]dioxolane core substituted with a 2,6-diaminopurine moiety and a hydroxymethyl group. Its molecular formula is C₁₃H₁₈N₆O₅, with a molecular weight of 338.32 g/mol (calculated from and structural analysis). The stereochemistry (3aR,4R,6R,6aR) ensures specific spatial orientation critical for biological interactions, such as adenosine receptor binding or enzyme inhibition .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2,6-diaminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(14)17-12(15)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H4,14,15,17,18)/t5-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTKDSBSFMMOKE-IOSLPCCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)N)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)N)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol , also known by its CAS number 30685-38-2 , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18N6O4
  • Molecular Weight : 322.33 g/mol
  • Purity : 95% .

The compound exhibits biological activity primarily through its interaction with purine metabolism and nucleic acid synthesis pathways. Its structure suggests a potential role as an inhibitor of enzymes involved in these pathways, particularly those related to DNA and RNA synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this one have demonstrated significant antimicrobial properties. A study assessed various derivatives against Mycobacterium tuberculosis , showing promising results for purine analogs in inhibiting bacterial growth .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized to interfere with cellular proliferation and induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation. For instance, analogs of purine derivatives have been shown to inhibit protein arginine methyltransferases (PRMTs), which play a role in cancer progression .

In Vivo Studies

In vivo formulations of similar compounds have been explored for their pharmacokinetic profiles and therapeutic efficacy. For example, studies have utilized animal models to evaluate the bioavailability and metabolic stability of purine-based compounds, indicating that modifications to the chemical structure can enhance therapeutic outcomes .

Study on Antimycobacterial Activity

A notable study highlighted the effectiveness of 2-methyl-adenosine derivatives against Mycobacterium tuberculosis . The findings suggested that structural modifications could significantly enhance the efficacy of purine analogs against resistant strains .

Evaluation of Protein Methyltransferase Inhibitors

Another research effort focused on synthesizing inhibitors targeting PRMT5. The study demonstrated that specific structural features of purine derivatives could lead to selective inhibition of methyltransferase activity, which is crucial for regulating gene expression in cancer cells .

Comparative Biological Activity of Purine Derivatives

Compound NameBiological ActivityReference
2-Methyl-AdenosineAntimycobacterial
PRMT5 InhibitorAnticancer
This compoundPotentially AnticancerCurrent Study

Comparison with Similar Compounds

Modifications to the Purine Base

  • Chloro-Substituted Analog: ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS: 24639-06-3) replaces the 2-amino group with chlorine. Molecular weight: 357.76 g/mol .
  • Oxo-Substituted Analog :
    In , the purine base is modified to 6-oxo-1,6-dihydropurin-9-yl, introducing a ketone group. This alters hydrogen-bonding capacity, affecting interactions with enzymes like kinases or methyltransferases .

Modifications to the Hydroxymethyl Group

  • Sulfamate Derivative: ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (GB50059) replaces the hydroxyl group with a sulfamate moiety. Molecular formula: C₁₃H₁₈N₆O₆S; molecular weight: 386.38 g/mol .
  • Ester Derivatives: Undec-10-enoate Ester: Synthesized via esterification with undecylenic acid (), this lipophilic modification improves membrane permeability. Molecular formula: C₂₄H₃₄N₆O₆ . 3,3-Dimethyl-2-oxidanylidene-butanoate: Introduces a ketone ester, altering metabolic stability () .

Core Structure Variations

  • Dibutyltin-Modified Analog :
    Replaces the dioxolane oxygen with a dibutyltin group (CAS: 42822-80-0). Molecular formula: C₁₈H₂₉N₅O₄Sn ; molecular weight: 498.16 g/mol . This modification may confer metal-binding properties for catalytic applications .

  • Phosphorothioate Derivative: [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxidanyl-2-sulfanylidene-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol introduces a phosphorothioate group, mimicking nucleotide triphosphates for antiviral or antisense applications .

Side Chain Elongation

describes analogs with extended alkyl chains (aminopropyl, aminoethyl) on the hydroxymethyl group. For example, 9-((4R,6R)-6-(3-aminopropyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine enhances interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this nucleoside analogue to improve yield and purity?

  • Methodological Answer : Synthesis often involves multi-step protection/deprotection strategies. For example, the tetrahydrofurodioxol ring is stabilized using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone to form the dioxolane ring . Purification via column chromatography (e.g., silica gel with CHCl₃:MeOH gradients) and characterization by NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry are critical to confirm stereochemistry and purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and 2D-NMR (HSQC, HMBC) to resolve chiral centers in the tetrahydrofurodioxol ring. For example, the hydroxymethyl group at C4 shows distinct NOE correlations with adjacent protons . X-ray crystallography may also resolve ambiguities in stereochemistry .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Follow GHS07 guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and handling. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS sheet .

Advanced Research Questions

Q. What strategies can be employed to evaluate this compound’s activity as a bisubstrate inhibitor in enzyme kinetics?

  • Methodological Answer : Design competitive binding assays with radiolabeled substrates (e.g., ³H-adenosine for methyltransferases). Use ITC (isothermal titration calorimetry) to measure binding affinity (Kd) and stoichiometry. Compare inhibition potency (IC₅₀) against structurally related analogues to identify critical functional groups (e.g., diaminopurine vs. adenine) .

Q. How can this compound be modified to create esterase-sensitive prodrugs for targeted delivery?

  • Methodological Answer : Introduce labile ester groups (e.g., acetate or isobutyrate) at the hydroxymethyl position. Monitor enzymatic hydrolysis using HPLC with UV detection (λ = 260 nm for purine absorption). Validate prodrug activation in cell lysates or serum-containing media .

Q. What experimental approaches resolve contradictions in reported bioactivity data across similar nucleoside analogues?

  • Methodological Answer : Conduct side-by-side assays under standardized conditions (pH, temperature, cofactors). For example, discrepancies in NNMT (nicotinamide N-methyltransferase) inhibition may arise from differences in cell permeability or off-target effects. Use CRISPR-edited cell lines to isolate target-specific activity .

Q. How can researchers design stable phosphonate derivatives of this compound for antiviral studies?

  • Methodological Answer : Replace the 5′-hydroxyl group with a phosphonate moiety via Arbuzov reaction with triethyl phosphite. Stabilize the phosphonate using tert-butyldimethylsilyl (TBS) protection during synthesis. Confirm antiviral activity in plaque reduction assays against RNA viruses .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others observe minimal off-target effects?

  • Methodological Answer : Variability may stem from cell-specific metabolism or impurity profiles. Perform LC-MS to rule out degradation products (e.g., free purine bases). Compare cytotoxicity in primary vs. immortalized cell lines, and adjust dosing protocols using AUC (area-under-curve) calculations .

Q. How do stereochemical variations in the tetrahydrofurodioxol ring impact biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries and test in enzyme assays. For example, the (3aR,4R,6R,6aR) configuration shows higher affinity for adenosine receptors than its (3aS,4S,6S,6aS) counterpart due to optimal hydrogen bonding with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

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